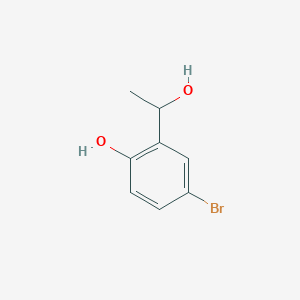
3-(3-Methylphenyl)piperidine
説明
3-(3-Methylphenyl)piperidine is a chemical compound with the empirical formula C12H18ClN . It is a solid substance and is used by researchers in the field of early discovery .
Molecular Structure Analysis
The molecular weight of 3-(3-Methylphenyl)piperidine is 211.73 . The SMILES string representation of the molecule is Cl.Cc1cccc(c1)C2CCCNC2 . The InChI key is XKIWGWVSBLGDPM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-(3-Methylphenyl)piperidine is a solid substance . Its empirical formula is C12H18ClN , and its molecular weight is 211.73 .科学的研究の応用
1. Inhibition of Macrophage Activation and Suppression of Graft Rejection
A study by Takeiri et al. (2011) discusses a novel piperidine compound, DTCM-glutarimide, derived from the antibiotic 9-methylstreptimidone. This compound shows potential as an anti-inflammatory agent, inhibiting macrophage activation and prolonging graft survival in heart transplantation experiments in mice. This suggests its potential application in suppressing graft rejection and managing inflammation (Takeiri et al., 2011).
2. Potential in Treating Gastrointestinal Motility Disorders
Zimmerman et al. (1994) developed a potent, peripherally selective opioid antagonist, synthesized from N-substituted-trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines. This compound, identified as LY246736, is suggested for clinical investigation of mu opioid receptor involvement in gastrointestinal motility disorders (Zimmerman et al., 1994).
3. Piperidine in Brain Function and Behavior
Abood et al. (1961) investigated the role of piperidine in the brain and its significance in behavior, especially in the context of treating psychiatric disorders. This research points to the potential of piperidine as an endogenous psychotropic agent, possibly influencing behavior regulation (Abood et al., 1961).
4. Inhibiting Estrogen Biosynthesis for Breast Cancer Treatment
Research by Hartmann and Batzl (1986) highlights the synthesis of 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as inhibitors of estrogen biosynthesis. This study underscores the potential of these compounds in treating hormone-dependent breast cancer, with certain derivatives showing more potent inhibition than the existing treatments (Hartmann & Batzl, 1986).
5. Corrosion Inhibition
A study by Rajendraprasad et al. (2020) investigated the use of N1-(3-methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor for soft-cast steel in acidic environments. The compound demonstrated significant inhibition efficiency, suggesting its application in industrial corrosion prevention (Rajendraprasad et al., 2020).
6. Anti-angiogenic and DNA Cleavage Activities in Cancer Research
Kambappa et al. (2017) synthesized novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives. These compounds demonstrated significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents (Kambappa et al., 2017).
7. Piperidine Derivatives in Antidepressant Activity
A study by Balsamo et al. (1987) synthesized 3-[(2-ethoxyphenoxy)methyl]piperidine derivatives and evaluated them as potential antidepressant agents. The biological activity of these compounds was comparable to the antidepressant drug viloxazine (Balsamo et al., 1987).
将来の方向性
Piperidines, including 3-(3-Methylphenyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, future research may focus on improving synthesis methods and exploring new therapeutic applications for piperidine derivatives .
特性
IUPAC Name |
3-(3-methylphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h2,4-5,8,12-13H,3,6-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFNOQQJKQDEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylphenyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![2-[5-(2-Methoxyethoxy)-1H-benzimidazol-1-yl]-8-quinolinol](/img/structure/B3261432.png)
